molecular formula C11H11N3O2 B1449479 2-[(4-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone CAS No. 272791-41-0

2-[(4-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone

Cat. No. B1449479
M. Wt: 217.22 g/mol
InChI Key: BBUDAGRJBTWLCK-UHFFFAOYSA-N
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Description

“2-[(4-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone” is a chemical compound with the molecular formula C11H11N3O2 and a molecular weight of 217.23 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11N3O2/c1-7-5-10(16)14-11(12-7)13-8-3-2-4-9(15)6-8/h2-6,15H,1H3,(H2,12,13,14,16) . This indicates that the compound has a pyrimidinone ring with a hydroxyphenyl group and a methyl group attached .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . . The storage temperature is room temperature .

Scientific Research Applications

Parkinson's Disease Imaging

Research into Parkinson's disease imaging has led to the synthesis of novel compounds for Positron Emission Tomography (PET). The synthesis of [11C]HG-10-102-01, a potential PET agent, from a precursor related to 2-[(4-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone showcases its relevance in neuroimaging, specifically targeting the LRRK2 enzyme associated with Parkinson's disease. This demonstrates the compound's potential in diagnostic imaging for neurodegenerative disorders (Wang et al., 2017).

Antimicrobial Activity

A variety of 2-amino-4-(3′-methyl-4′-hydroxyphenyl)-6-(substituted) pyrimidines synthesized through the reaction of various chalcones with guanidine hydrochloride were evaluated for their antimicrobial activity. These compounds, derived from the structural framework of 2-[(4-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone, demonstrated significant antimicrobial efficacy, indicating their potential in the development of new antimicrobial agents (Srinath et al., 2011).

Molecular Structure Analysis

The compound's utility extends into the realm of crystallography and molecular structure analysis, where derivatives of 2-[(4-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone have been synthesized and characterized to understand their crystalline structures and molecular conformations. Such studies are foundational in the development of materials and drugs, as they provide insights into the physical and chemical properties of these compounds (Savant et al., 2015).

Anti-inflammatory and Analgesic Agents

The synthesis of novel pyrimidine derivatives, specifically designed for their anti-inflammatory and analgesic properties, showcases another application area. These compounds, related to 2-[(4-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone, have been tested and shown to possess significant anti-inflammatory and analgesic activities, suggesting their potential use in the development of new therapeutic agents (Muralidharan et al., 2019).

Future Directions

While specific future directions for “2-[(4-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone” are not mentioned in the literature, similar compounds have been investigated for their antimicrobial activities . This suggests potential future research directions in exploring the biological activities of this compound.

properties

IUPAC Name

2-(4-hydroxyanilino)-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7-6-10(16)14-11(12-7)13-8-2-4-9(15)5-3-8/h2-6,15H,1H3,(H2,12,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUDAGRJBTWLCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352719
Record name ST50205552
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone

CAS RN

272791-41-0
Record name ST50205552
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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